Cas no 26767-12-4 (2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid)

2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- (4-chloro-3-nitrophenyl)(hydroxy)acetic acid
- 4-Chloro-3-nitromandelic acid
- 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid
-
- MDL: MFCD18393742
- Inchi: 1S/C8H6ClNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13)
- InChI Key: RYMLPVGCISRSRQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(C(=O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 266
- XLogP3: 1.3
- Topological Polar Surface Area: 103
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1968641-0.25g |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
26767-12-4 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1968641-5.0g |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
26767-12-4 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1968641-1g |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
26767-12-4 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1968641-10g |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
26767-12-4 | 10g |
$4236.0 | 2023-09-16 | ||
Alichem | A013027577-250mg |
4-Chloro-3-nitromandelic acid |
26767-12-4 | 97% | 250mg |
$499.20 | 2023-09-02 | |
Alichem | A013027577-500mg |
4-Chloro-3-nitromandelic acid |
26767-12-4 | 97% | 500mg |
$782.40 | 2023-09-02 | |
Enamine | EN300-1968641-0.1g |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
26767-12-4 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1968641-1.0g |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
26767-12-4 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1968641-2.5g |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
26767-12-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1968641-5g |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
26767-12-4 | 5g |
$2858.0 | 2023-09-16 |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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3. Book reviews
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on 2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid
Comprehensive Guide to (4-Chloro-3-nitrophenyl)(hydroxy)acetic Acid (CAS No. 26767-12-4)
(4-Chloro-3-nitrophenyl)(hydroxy)acetic acid is a specialized organic compound with the CAS number 26767-12-4. This compound, also known as 4-chloro-3-nitromandelic acid, belongs to the class of aryl-substituted hydroxyacetic acids. Its unique structure, featuring both chloro and nitro functional groups, makes it a valuable intermediate in various chemical syntheses.
The molecular formula of (4-Chloro-3-nitrophenyl)(hydroxy)acetic acid is C8H6ClNO5, with a molecular weight of 231.59 g/mol. Its chemical properties include a melting point range of 150-155°C and moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). The presence of both electron-withdrawing groups (nitro and chloro) on the aromatic ring significantly influences its reactivity, making it particularly useful in nucleophilic aromatic substitution reactions.
In recent years, 26767-12-4 has gained attention in pharmaceutical research due to its potential as a building block for drug discovery. Researchers are particularly interested in its application for developing enzyme inhibitors and anti-inflammatory agents. The compound's structural features allow for diverse modifications, making it a versatile scaffold in medicinal chemistry.
The synthesis of (4-Chloro-3-nitrophenyl)(hydroxy)acetic acid typically involves the nitration of 4-chlorophenylglyoxylic acid or related derivatives. Current market trends show increasing demand for this compound, especially from contract research organizations (CROs) and pharmaceutical companies engaged in small molecule development. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly used for quality control and characterization.
From an industrial applications perspective, CAS 26767-12-4 serves as a key intermediate in the production of various fine chemicals and specialty materials. Its derivatives have shown promise in developing advanced materials with specific optical or electronic properties. The compound's stability under standard storage conditions (room temperature, protected from moisture) makes it convenient for laboratory use and commercial distribution.
Recent scientific literature highlights innovative applications of (4-Chloro-3-nitrophenyl)(hydroxy)acetic acid in green chemistry approaches. Researchers are exploring its use in catalyzed organic transformations and sustainable synthesis methods. These developments align with current industry priorities of reducing environmental impact while maintaining synthetic efficiency.
For researchers working with 26767-12-4, proper handling procedures should always be followed, including the use of appropriate personal protective equipment (PPE). While not classified as highly hazardous, standard laboratory precautions for handling organic compounds should be observed. The compound's Safety Data Sheet (SDS) provides detailed information about storage, handling, and disposal requirements.
The global market for (4-Chloro-3-nitrophenyl)(hydroxy)acetic acid has shown steady growth, particularly in regions with strong pharmaceutical and chemical research sectors. Suppliers typically offer this compound in various quantities, from gram-scale for research purposes to kilogram quantities for industrial applications. Pricing varies depending on purity (typically 95-98%) and order volume.
Future research directions for CAS 26767-12-4 may explore its potential in bioconjugation chemistry and material science applications. The compound's unique combination of functional groups offers opportunities for creating novel hybrid materials and biologically active compounds. As synthetic methodologies continue to advance, we can expect to see new applications emerging for this versatile chemical building block.
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